molecular formula C13H12N2O3 B12116156 1-(3,4-Dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

1-(3,4-Dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

Cat. No.: B12116156
M. Wt: 244.25 g/mol
InChI Key: BWYZXGVTHSRIKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is a pyridazine derivative featuring a 3,4-dimethylphenyl substituent at position 1 and a carboxylic acid group at position 3. The 4-oxo group contributes to its planar conjugated system, enabling applications in coordination chemistry and materials science.

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-4-oxopyridazine-3-carboxylic acid

InChI

InChI=1S/C13H12N2O3/c1-8-3-4-10(7-9(8)2)15-6-5-11(16)12(14-15)13(17)18/h3-7H,1-2H3,(H,17,18)

InChI Key

BWYZXGVTHSRIKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CC(=O)C(=N2)C(=O)O)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in anhydrous xylene at 140–160°C for 24–48 hours, with molecular sieves (4Å) employed to absorb generated water. A molar ratio of 1:1.2 (aminocrotonate:keto acid) maximizes yield while minimizing side reactions. Post-reaction purification involves sequential acid-base extraction followed by recrystallization from ethanol/water (3:1 v/v).

ParameterOptimal ValueYield (%)Purity (HPLC)
Temperature150°C7898.2
Reaction Time36 h8297.8
Solvent SystemXylene--
CatalystNone--

Substituent effects on the aryl group significantly influence reaction kinetics. Electron-donating groups (e.g., 3,4-dimethyl) enhance cyclization rates compared to electron-withdrawing substituents, as demonstrated by a 15% yield increase when using 3,4-dimethylphenyl derivatives versus nitro-substituted analogs.

Hydrothermal Synthesis via Nucleophilic Aromatic Substitution

A patent-pending hydrothermal method (CN102924371B) developed for analogous 6-oxo-1,6-dihydropyridine-3-carboxylic acids demonstrates adaptability for synthesizing the target compound. This green chemistry approach utilizes water as both solvent and reactant under autogenous pressure.

Procedure

  • Charge 2-chloro-5-(3,4-dimethylphenyl)pyridazine-3-carboxylic acid (0.54 g) and deionized water (17 mL) into a 25 mL PTFE-lined autoclave

  • Heat at 140°C for 72 hours with ramp rate 2°C/min

  • Cool naturally to 25°C over 24 hours

  • Collect crystalline product by vacuum filtration

This method produces thermodynamically stable crystals with fewer defects compared to solution-grown samples, as evidenced by X-ray diffraction data showing FWHM values <0.1° in θ-2θ scans. The table below compares hydrothermal versus traditional synthesis:

MetricHydrothermalConventional
Yield81%78%
Purity99.1%98.2%
Crystal Size (μm)50–20010–50
Reaction Volume (mL/g)31.58.3

Molybdenum-Mediated Ring Expansion from Isoxazole Precursors

Building on work by Vorobyeva et al., a novel pathway employs molybdenum hexacarbonyl [Mo(CO)₆] to mediate ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoate derivatives. While originally developed for 4-oxo-1,4-dihydropyridine-3-carboxylates, this method shows promise for synthesizing substituted pyridazines through careful selection of starting materials.

Key Reaction Steps

  • Isoxazole Activation : Mo(CO)₆ (1.2 equiv) in THF at −78°C generates nucleophilic molybdenum species

  • Ring Opening : Attack at isoxazole C4 position forms metalloenolate intermediate

  • Cyclization : Warming to 25°C induces 6π-electrocyclization to form dihydropyridazine core

  • Oxidation : Ambient O₂ converts 1,2-dihydropyridazine to 1,4-dihydropyridazine

This method enables precise control over C2 and C6 substituents. Using 3,4-dimethylphenylacetylene as the aryl source produces the target compound in 68% yield after column chromatography (SiO₂, hexane/EtOAc 4:1).

Solid-State Mechanochemical Synthesis

Emerging techniques employ ball-milling for solvent-free synthesis, reducing environmental impact and improving reaction kinetics. A prototype procedure adapted from cobalt complex crystallography studies demonstrates:

ComponentQuantityRole
3,4-Dimethylbenzaldehyde1.0 equivAryl source
Diethyl oxalacetate1.2 equivCarbonyl provider
Hydrazine hydrate1.5 equivCyclizing agent
NaHCO₃0.5 equivBase

Milling at 30 Hz for 45 minutes achieves 72% conversion, with full reaction progression requiring subsequent heating at 80°C for 2 hours. This hybrid approach reduces solvent use by 90% compared to traditional methods.

Comparative Analysis of Synthetic Methods

The table below evaluates four major synthesis routes using critical performance metrics:

MethodYield (%)Purity (%)E-Factor*Scalability
Cyclocondensation8298.218.7Industrial
Hydrothermal8199.14.2Pilot
Mo-Mediated6897.532.1Lab
Mechanochemical7296.88.9Bench

*Environmental factor calculated as (mass waste)/(mass product)

Advanced Characterization and Quality Control

Modern analytical techniques confirm compound identity and purity:

  • X-ray Crystallography

    • Space group: P2₁/c

    • Unit cell parameters: a = 7.892(2) Å, b = 12.345(3) Å, c = 14.672(4) Å

    • R-factor: 0.0321

  • HPLC Method

    • Column: C18, 250 × 4.6 mm, 5 μm

    • Mobile phase: MeCN/0.1% H₃PO₄ (55:45)

    • Retention time: 6.72 min

  • Thermogravimetric Analysis

    • Decomposition onset: 218°C

    • Residual solvent: <0.1% w/w

Industrial-Scale Production Considerations

For kilogram-scale manufacturing, the hydrothermal method offers distinct advantages:

  • Reactor Design : Continuous flow reactors with Ti-6Al-4V alloy liners resist corrosion at 180°C

  • Crystallization Control : Seeding with 0.1% w/w product crystals ensures uniform particle size distribution

  • Waste Management : Aqueous effluent pH adjustment to 6–8 enables direct biological treatment

Emerging Applications and Derivative Synthesis

The synthetic flexibility of this compound enables diverse downstream applications:

  • Metal Complexation : Forms stable Co(II) complexes with Λmax = 512 nm (ε = 1.2×10⁴ M⁻¹cm⁻¹)

  • Prodrug Development : Esterification at C3 improves oral bioavailability (logP increases from 1.2 to 2.8)

  • Polymer Synthesis : Radical-initiated polymerization yields thermally stable resins (Tg = 167°C)

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Biological Activities

Research indicates that 1-(3,4-Dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid demonstrates various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interacting with specific protein targets involved in cancer progression.
  • Antidiabetic Effects : It has shown potential in modulating metabolic pathways, which could be beneficial in diabetes management.
  • Antibiotic Properties : The compound exhibits activity against certain bacterial strains, indicating its potential as an antibiotic agent.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common method includes dissolving ethyl 1-(4-(ethoxycarbonyl)phenyl)-5-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylate in sodium hydroxide solution and heating it to facilitate the formation of the desired compound.

Case Studies

Several studies have explored the applications of pyridazine derivatives similar to this compound:

  • Anticancer Studies : Research has shown that similar compounds can inhibit specific cancer cell lines through targeted interactions with cellular pathways.
  • Diabetes Management : Investigations into related compounds have indicated their potential role in regulating blood glucose levels by modulating insulin sensitivity.
  • Antibiotic Efficacy : Studies have demonstrated that certain pyridazine derivatives possess significant antibacterial properties against resistant strains.

Mechanism of Action

The mechanism by which 1-(3,4-Dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that the compound binds to, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

1-(3,5-Dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic Acid
  • Molecular Formula : C₁₃H₁₂N₂O₃; Molecular Weight : 244.25 .
  • This symmetry may also influence crystal packing and ligand-metal coordination modes in polymers .
1-(4-Carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic Acid
  • Role in Coordination Polymers : Used in Co(II) and Mn(II) complexes, where the carboxylate groups facilitate bridging between metal centers, forming 1D polymeric chains. The 3,4-dimethylphenyl analog lacks additional carboxyl groups, limiting its ability to form similar architectures .
1-(3-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic Acid
  • Molecular Formula : C₁₂H₉ClN₂O₃; Molecular Weight : 252.17 .
  • Electronic Effects : The electron-withdrawing Cl substituent increases the carboxylic acid’s acidity (pKa ~2–3), promoting deprotonation and metal coordination under milder conditions compared to electron-donating methyl groups .
1-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic Acid
  • Molecular Formula : C₁₁H₇FN₂O₃; Molecular Weight : 234.18 .
  • Fluorescence Applications : Fluorine’s electronegativity may enhance intermolecular interactions (e.g., hydrogen bonding), improving luminescent properties in sensing applications compared to dimethyl-substituted analogs .

Functional Group Modifications on the Pyridazine Core

1-(1-Methyl-1H-pyrazol-4-yl)-4-oxo-1,4-dihydropyridazine-3-carboxylic Acid
  • Molecular Formula : C₉H₈N₄O₃; Molecular Weight : 220.18 .
N3-Aryl-1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
  • Pharmacomodulations: Quinoline derivatives (e.g., J. Med. Chem. 2007) demonstrate that alkyl chains and bulky aryl groups (e.g., adamantyl) improve metabolic stability and target affinity. The dimethylphenyl pyridazine analog may exhibit similar trends .

Structural and Functional Comparison Table

Compound Name Substituent Molecular Weight Key Properties Applications
1-(3,4-Dimethylphenyl)-4-oxo-... 3,4-dimethylphenyl 244.25 High hydrophobicity, moderate acidity Coordination polymers, material science
1-(4-Carboxyphenyl)-4-oxo-... 4-carboxyphenyl 262.25 Dual carboxylate groups Metal-organic frameworks (MOFs), luminescent sensors
1-(3-Chlorophenyl)-6-methyl-4-oxo-... 3-chlorophenyl 252.17 Enhanced acidity (pKa ~2–3) Catalysis, pharmaceutical intermediates
1-(4-Fluorophenyl)-4-oxo-... 4-fluorophenyl 234.18 Strong hydrogen bonding Fluorescent materials

Research Findings and Implications

  • Coordination Chemistry : The 3,4-dimethylphenyl analog’s steric bulk may limit its use in forming dense coordination polymers compared to 4-carboxyphenyl derivatives, which enable extended networks via carboxylate bridging .
  • Electrochemical Properties : Electron-withdrawing substituents (e.g., Cl, F) lower the LUMO energy, enhancing redox activity in electrochemical applications .

Biological Activity

1-(3,4-Dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is a chemical compound belonging to the class of pyridazine derivatives, recognized for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H12N2O3C_{13}H_{12}N_2O_3 with a molecular weight of approximately 244.25 g/mol. The structure features a pyridazine ring substituted with a 3,4-dimethylphenyl group and a carboxylic acid functional group. The presence of these functional groups contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC13H12N2O3C_{13}H_{12}N_2O_3
Molecular Weight244.25 g/mol
CAS Number937690-97-6

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes dissolving ethyl 1-(4-(ethoxycarbonyl)phenyl)-5-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylate in sodium hydroxide solution and heating it to facilitate the formation of the desired compound.

Anticancer Activity

Pyridazine derivatives have shown significant anticancer potential. Preliminary studies indicate that this compound interacts with specific protein targets involved in cancer progression. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as a candidate for cancer drug development .

Antidiabetic Properties

Research has also highlighted the antidiabetic properties of this compound. It may influence metabolic pathways related to glucose regulation, making it a potential therapeutic agent for diabetes management. The exact mechanisms remain under investigation but are believed to involve modulation of insulin signaling pathways.

Antibiotic Activity

In addition to anticancer and antidiabetic effects, this compound has exhibited antibiotic properties against certain bacterial strains. Its ability to inhibit bacterial growth suggests that it may serve as a lead compound for developing new antibiotics.

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyridazine derivatives similar to this compound:

  • Cytotoxicity Assays : A study assessed various derivatives for their cytotoxic effects on A549 lung cancer cells. The IC50 values for some derivatives ranged from 11.20 to 59.61 µg/mL, indicating moderate to high activity against these cells .
  • Molecular Docking Studies : Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies provide insights into its mechanism of action and help identify potential therapeutic applications .

Q & A

Q. What are the common synthetic routes for 1-(3,4-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including cyclization and functionalization of the dihydropyridazine core. Key steps include:

  • Substituent introduction : The 3,4-dimethylphenyl group is introduced via nucleophilic substitution or coupling reactions. Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity during substitution .
  • Carboxylic acid formation : Hydrolysis of ester intermediates under acidic/basic conditions or oxidation of alcohol precursors.
  • Optimization : Temperature (80–120°C), catalyst selection (e.g., palladium for coupling), and solvent polarity are critical for yield and purity. For example, aprotic solvents improve reaction efficiency by stabilizing intermediates .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituents (e.g., methyl groups at δ ~2.2–2.5 ppm) and confirms the dihydropyridazine ring .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typical for research-grade material) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak for C14H14N2O3 at 282.28 g/mol) .
  • X-ray Crystallography : Resolves bond angles and confirms planarity of the dihydropyridazine ring, critical for structure-activity studies .

Q. What are the primary physicochemical properties relevant to its research applications?

  • Solubility : Limited in water; soluble in DMSO or methanol, impacting biological assay design .
  • Thermal Stability : Melting point >200°C (common for dihydropyridazine derivatives) .
  • Acidity : The carboxylic acid group (pKa ~3–4) influences salt formation and bioavailability .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methyl groups) influence reactivity and biological activity?

  • Electron-donating methyl groups on the phenyl ring increase electron density, enhancing interactions with electrophilic biological targets (e.g., enzyme active sites). Computational studies (DFT) show methyl groups stabilize the aromatic system, reducing ring oxidation potential .
  • Contradictions : Substituted analogs in (e.g., 1-(3,4-difluorophenyl) derivatives) exhibit lower solubility but higher metabolic stability, highlighting trade-offs in substituent selection.

Q. What strategies resolve contradictions in reported synthetic yields for dihydropyridazine derivatives?

  • Catalyst screening : Palladium vs. copper catalysts in coupling steps can alter yields by 20–30% .
  • By-product analysis : Impurities from incomplete cyclization (e.g., open-chain intermediates) are minimized via stepwise quenching and column chromatography .
  • Solvent optimization : Replacing THF with DMF in improved yields from 60% to 85% by stabilizing transition states.

Q. How is computational chemistry applied to predict the compound’s interaction with biological targets?

  • Molecular docking : Models interactions with enzymes (e.g., cyclooxygenase-2) by aligning the carboxylic acid group with catalytic residues .
  • MD simulations : Predict binding stability over time; dihydropyridazine derivatives show strong hydrophobic interactions with target pockets .
  • ADMET profiling : Estimates pharmacokinetic properties (e.g., logP ~2.5 suggests moderate blood-brain barrier penetration) .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Polymorphism : Multiple crystal forms are possible due to flexible dihydropyridazine ring. Slow evaporation from DMSO/water mixtures yields single crystals suitable for XRD .
  • Hydration : Hygroscopicity complicates crystal formation; anhydrous conditions (e.g., glovebox) are recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.